molecular formula C12H17NO2 B8229277 (S)-2-Amino-5-o-tolylpentanoic acid

(S)-2-Amino-5-o-tolylpentanoic acid

Cat. No.: B8229277
M. Wt: 207.27 g/mol
InChI Key: PZMHBFICRGDBNW-NSHDSACASA-N
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Description

(S)-2-Amino-5-o-tolylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pentanoic acid chain with an o-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-o-tolylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as o-tolylacetic acid and an appropriate amine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including amination and cyclization, to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as hydrolysis and purification, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: This method involves the use of catalysts to facilitate the hydrogenation of intermediates.

    Enzymatic Synthesis: Enzymes are used to catalyze specific reactions, ensuring the production of the desired enantiomer with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-o-tolylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation can yield ketones or aldehydes.

    Reduction Products: Reduction can produce alcohols.

    Substitution Products: Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-5-o-tolylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-o-tolylpentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signaling cascades, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5-phenylpentanoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.

    (S)-2-Amino-5-methylpentanoic acid: Similar structure but with a methyl group instead of an o-tolyl group.

Uniqueness

(S)-2-Amino-5-o-tolylpentanoic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(2S)-2-amino-5-(2-methylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-2-3-6-10(9)7-4-8-11(13)12(14)15/h2-3,5-6,11H,4,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMHBFICRGDBNW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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